1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
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Overview
Description
1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a piperidine-based compound that has been synthesized through various methods and has shown promising results in scientific studies. In
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not fully understood, but it has been shown to inhibit the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes such as pain perception and immune response.
Biochemical and Physiological Effects
1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of drugs for the treatment of pain and inflammation. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the development of drugs for the treatment of cancer.
Advantages and Limitations for Lab Experiments
1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One potential direction is the development of drugs based on this compound for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in scientific research. Finally, studies are needed to explore the potential of this compound as a tool compound in the study of various enzymes and receptors.
Synthesis Methods
The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid can be achieved through various methods. One of the most commonly used methods is the reaction of 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid with 1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields the desired product with high purity and yield.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been used as a tool compound in various studies to elucidate the mechanism of action of certain enzymes and receptors.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-13-3-5-14(6-4-13)24(22,23)18-11-7-16(8-12-18,15(20)21)19-10-2-9-17-19/h2-6,9-10H,7-8,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWQKHYLZIGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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